molecular formula C21H17BrN4OS B2676693 3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine CAS No. 1115285-74-9

3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine

Cat. No.: B2676693
CAS No.: 1115285-74-9
M. Wt: 453.36
InChI Key: YHPYDUXWWWBWSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine is a complex organic compound that features a pyridazine ring substituted with a 2-bromophenyl oxadiazole moiety and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Attachment of the oxadiazole moiety to the pyridazine ring: This step involves the formation of a sulfanyl linkage, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), and a suitable solvent, like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-brominated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structural features.

    Materials Science: The compound’s electronic properties could make it useful in the development of organic semiconductors or other advanced materials.

    Biological Studies: Its interactions with biological molecules could be studied to understand its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The oxadiazole moiety is known to interact with various biological targets, potentially leading to anti-inflammatory, antimicrobial, or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Oxadiazoles: These compounds share the oxadiazole ring and have been studied for their biological activities.

    Pyridazine Derivatives: Compounds with a pyridazine core are known for their diverse pharmacological properties.

Uniqueness

3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine is unique due to the combination of its structural elements, which may confer distinct electronic and steric properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(2-bromophenyl)-5-[[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN4OS/c1-13-7-8-15(11-14(13)2)18-9-10-20(25-24-18)28-12-19-23-21(26-27-19)16-5-3-4-6-17(16)22/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPYDUXWWWBWSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=CC=C4Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.